molecular formula C25H24N2O2 B1163950 BB-22 7-hydroxyquinoline isomer

BB-22 7-hydroxyquinoline isomer

Cat. No. B1163950
M. Wt: 384.5
InChI Key: KCBAIBJKURRKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BB-22 is an analog of the potent synthetic cannabinoid JWH 018 that is structurally similar to PB-22 and its derivative, 5-fluoro PB-22. Both BB-22 and PB-22 are distinctive in that an 8-hydroxyquinoline replaces the naphthalene group of JWH 018. BB-22 7-hydroxyquinoline isomer differs from BB-22 structurally by having the hydroxyquinoline group attached at the seven position instead of through the eight position of the ring. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Scientific Research Applications

Analytical Differentiation in Forensic Drug Analysis

A study by Kohyama et al. (2016) highlights the importance of differentiating regioisomers of synthetic cannabinoids in forensic drug analysis. The researchers focused on the isomeric molecules derived from minor modifications of 5F-PB-22, a compound structurally related to BB-22 7-hydroxyquinoline isomer. They utilized gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography (LC)–tandem mass spectrometry for analysis. This research contributes to the field of forensic toxicology by enabling the differentiation of isomeric compounds.

Vibronic Spectra in Chemical Physics

In the field of chemical physics, Bach et al. (2000) investigated the vibronic spectra of 7-hydroxyquinoline⋅(H2O)3 cluster using mass- and isomer-selected resonant two-photon ionization and fluorescence spectroscopy. The study provided insights into the cluster's structure and intermolecular vibrations, which are crucial for understanding molecular interactions and reactions.

Excited-State Proton Transfer

A study by Douhal & Sastre (1994) revealed that 7-hydroxyquinoline (7HQ) dissolved in a poly (2-hydroxyethylmethacrylate) (PHEMA) matrix exhibits dual fluorescence at room temperature. This property is due to an excited-state triple proton transfer, making it significant for applications in photophysics and photochemistry.

Hydrogen-Bonded Structures in Chemical Physics

Research by Matsumoto et al. (2001) focused on hydrogen-bonded structures of 7-hydroxyquinoline-(H2O)n clusters. This study, combining infrared spectroscopy and ab initio calculations, provides valuable insights into the hydrogen-bonding interactions and structures of molecular clusters, relevant in areas like molecular recognition and catalysis.

Metal Ion Sensing in Aqueous Environment

Mehata (2021) explored the use of 7-hydroxyquinoline as a probe for sensing trivalent cations in an aqueous environment. The study demonstrated the potential of this compound in developing sensors for metal ions, which has applications in environmental monitoring and analytical chemistry.

properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5

InChI

InChI=1S/C25H24N2O2/c28-25(29-20-13-12-19-9-6-14-26-23(19)15-20)22-17-27(16-18-7-2-1-3-8-18)24-11-5-4-10-21(22)24/h4-6,9-15,17-18H,1-3,7-8,16H2

InChI Key

KCBAIBJKURRKOC-UHFFFAOYSA-N

SMILES

O=C(OC1=CC2=C(C=CC=N2)C=C1)C3=CN(CC4CCCCC4)C5=C3C=CC=C5

synonyms

quinolin-7-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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